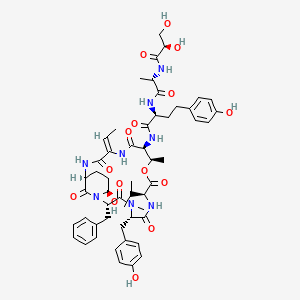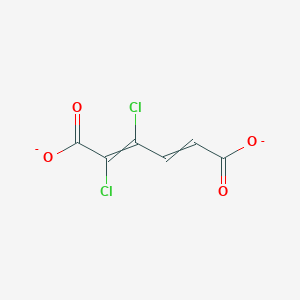
2,3-Dichloromuconate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloromuconate(2-) is a dichloromuconate(2-) obtained by deprotonation of the carboxy groups of 2,3-dichloromuconic acid; major species at pH 7.3. It is a conjugate base of a 2,3-dichloromuconic acid.
科学的研究の応用
1. Environmental Biodegradation
2,3-Dichloromuconate and related compounds are frequently studied in the context of environmental biodegradation. For instance, a study by Baggi et al. (2005) explored the metabolic and co-metabolic intermediates of various chlorobenzoates, including 2,3-dichlorobenzoate, to understand the negative effects observed on the growth of a chlorobenzoate-degrading microbial consortium in the presence of mixed chlorobenzoates. The study identified 2-chloro-muconate as an end-product in the cultural broths of the microbial consortium during growth on 2-chlorobenzoate, indicating a specific degradative attack by 2-chlorobenzoate induced dioxygenases. The findings suggest that 2,3-dichloromuconate and related compounds play a crucial role in the biodegradation pathways of chlorinated aromatic pollutants, highlighting their significance in microbial degradation and environmental remediation efforts (Baggi, Bernasconi, & Zangrossi, 2005).
2. Understanding Microbial Catabolic Diversity
The study of 2,3-Dichloromuconate also contributes to our understanding of microbial catabolic diversity. Research by Gao et al. (2020) on Diaphorobacter sp. strain JS3050 reveals how this strain utilizes 3,4-dichloronitrobenzene (a chemical related to 2,3-dichloromuconate) as a sole source of carbon, nitrogen, and energy. This study elucidates the complete degradation pathway of 3,4-dichloronitrobenzene, involving the conversion to 4,5-dichlorocatechol and then to 3,4-dichloromuconate. Such research emphasizes the sophisticated evolution of nitroarene dioxygenases in bacteria and their role in the adaptive evolution in response to environmental pollutants. This adds to the understanding of the microbial mechanisms involved in the degradation of chlorinated compounds and their ecological impact (Gao et al., 2020).
特性
分子式 |
C6H2Cl2O4-2 |
|---|---|
分子量 |
208.98 g/mol |
IUPAC名 |
2,3-dichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2 |
InChIキー |
SOSGLWHQVQUMLM-UHFFFAOYSA-L |
正規SMILES |
C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




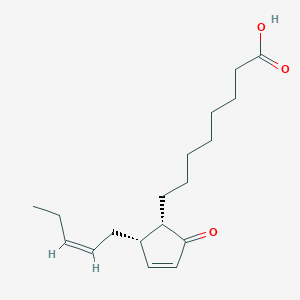
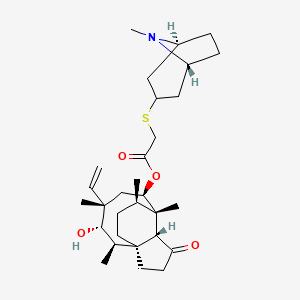
![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)
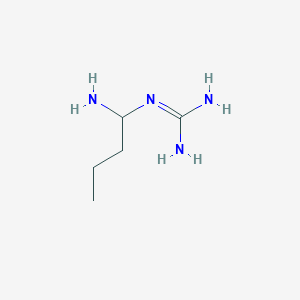
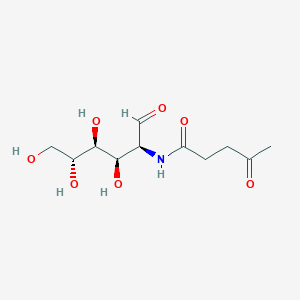
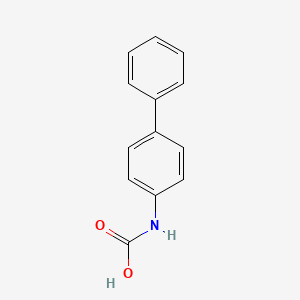
![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
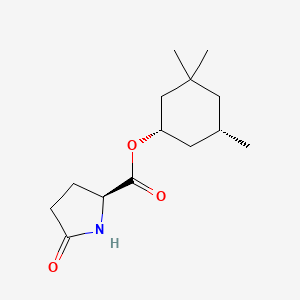
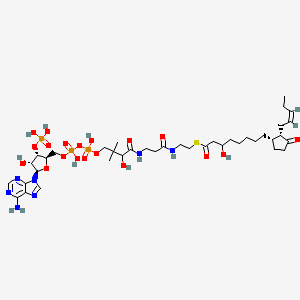
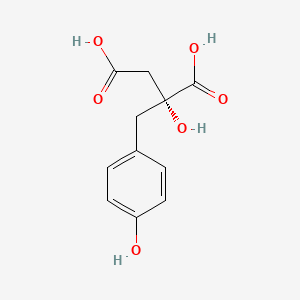
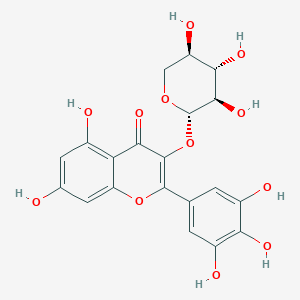
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
